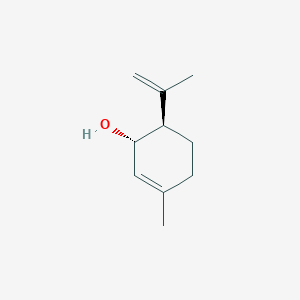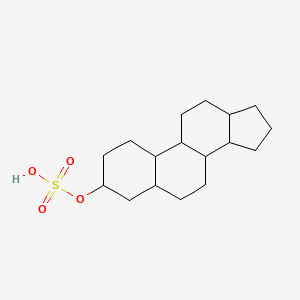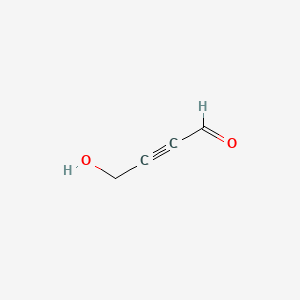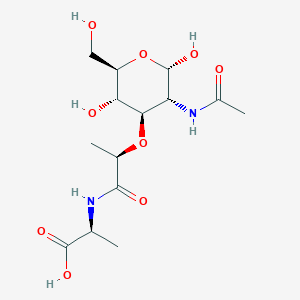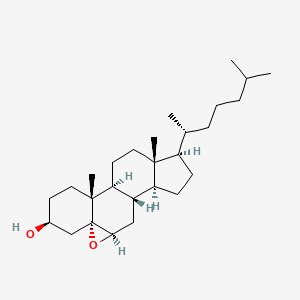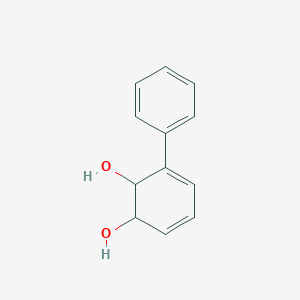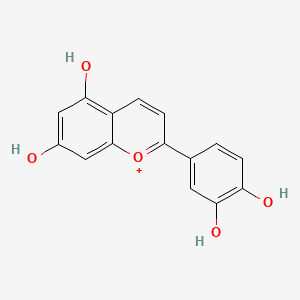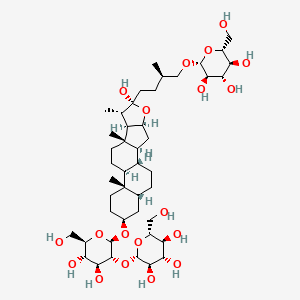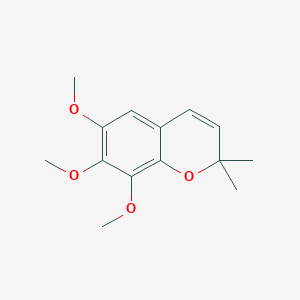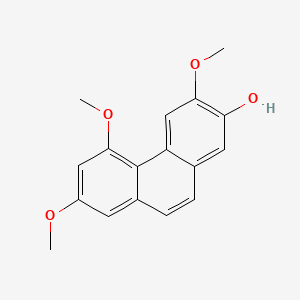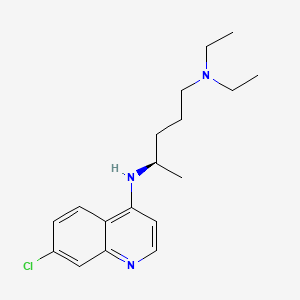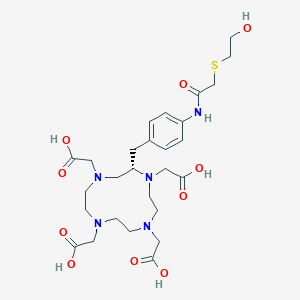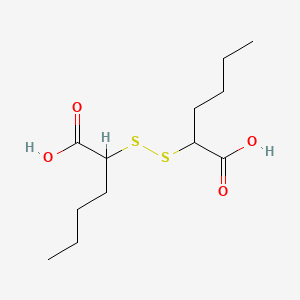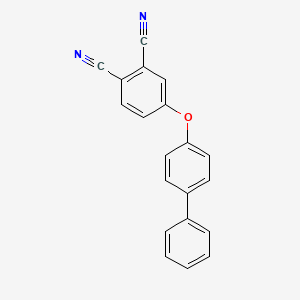
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile
Übersicht
Beschreibung
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Photopolymerization Processes
Derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been investigated for their utility in photopolymerization processes. These compounds serve as photosensitizers in combination with iodonium salt, enabling photopolymerization under soft irradiation conditions in UV-A and visible light. They are versatile, facilitating free-radical polymerization of acrylates, cationic photopolymerization of epoxides, and other complex polymerization processes. Their effectiveness is attributed to their photoinitiating systems' capacity to initiate polymerization through photo-reduction or photo-oxidation pathways. This property makes them suitable for various applications, including 3D printing technologies and the synthesis of interpenetrated polymer networks (IPNs) (Tomal et al., 2019).
Photoinitiating Systems for Diverse Polymerization
Novel photoinitiating systems based on derivatives of 4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile have been developed for a wide range of polymerization processes, including cationic, free-radical, and thiol–ene photopolymerization. These systems are effective under low intensity UV-A and visible light sources, providing extensive applications in different types of photopolymerization. The structural modification of these derivatives influences their sensitizing properties and the efficiency of photopolymerization processes, showcasing their potential in advanced material fabrication and coating technologies (Hola et al., 2020).
Eigenschaften
Produktname |
4-(4-Phenylphenoxy)benzene-1,2-dicarbonitrile |
|---|---|
Molekularformel |
C20H12N2O |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
4-(4-phenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O/c21-13-17-8-11-20(12-18(17)14-22)23-19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-12H |
InChI-Schlüssel |
JUGQWORCLGOHDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


